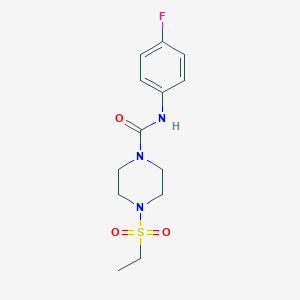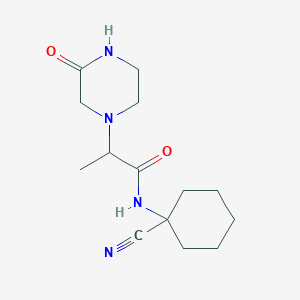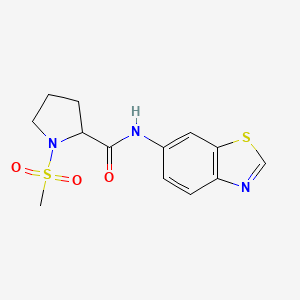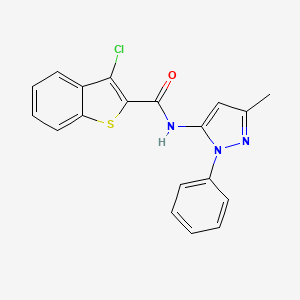![molecular formula C10H17F3N2O B7543352 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one, also known as TFB, is a chemical compound that has been used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been found to interact with the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. Moreover, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been found to exhibit potent and selective effects on various neurotransmitter systems, making it a useful tool for studying the underlying mechanisms of various physiological processes.
However, there are also some limitations to the use of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one in lab experiments. For example, the exact mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is not fully understood, which may limit its use in certain research applications. Additionally, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been found to exhibit some toxicity in animal models, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one. One area of interest is the development of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one-based drugs for the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one may have potential applications in the treatment of addiction and pain management.
Another area of interest is the further elucidation of the mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one. This may involve the use of advanced imaging techniques, such as positron emission tomography (PET) or functional magnetic resonance imaging (fMRI), to study the effects of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is a chemical compound that has gained significant attention for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been investigated for its potential use in the treatment of addiction and pain management. However, further research is needed to fully understand the mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one and its potential applications in medicine.
Méthodes De Synthèse
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-bromo-4-(2,2,2-trifluoroethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate. The reaction proceeds at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has also been investigated for its potential use in the treatment of addiction and pain management. Moreover, 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been studied for its role in the modulation of the endocannabinoid system, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control.
Propriétés
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-2-3-9(16)15-6-4-14(5-7-15)8-10(11,12)13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGRXUYFHSIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)

![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)

![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)